molecular formula C15H10BrNO4S B2803399 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone CAS No. 303987-05-5

2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone

Cat. No.: B2803399
CAS No.: 303987-05-5
M. Wt: 380.21
InChI Key: KYGHGXHJLUVSQD-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is a chemical compound that belongs to the class of isoxazolones This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a phenyl group attached to an isoxazolone ring

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-phenyl-5(2H)-isoxazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce new aryl or alkyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is unique due to its specific combination of functional groups and its isoxazolone ring structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4S/c16-12-6-8-13(9-7-12)22(19,20)17-14(10-15(18)21-17)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGHGXHJLUVSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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